Product packaging for Acetiromate(Cat. No.:CAS No. 2260-08-4)

Acetiromate

Cat. No.: B1666495
CAS No.: 2260-08-4
M. Wt: 649.94 g/mol
InChI Key: AXVCIZJRCOHMQX-UHFFFAOYSA-N
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Description

Historical Overview of Acetiromate Research Trajectories

Research trajectories involving this compound appear in various scientific and technical contexts, including medicinal chemistry and patent literature. Its presence in databases and lists of chemical compounds utilized in research, such as those related to metabolic diseases and pharmaceutical formulations, indicates its consideration within broader scientific investigations. medchemexpress.comsolubilityofthings.comgoogle.comgoogle.comgoogleapis.comwikipedia.orgnih.gov For instance, this compound is listed among compounds explored in the context of developing water-soluble pharmaceutically active organic compounds and controlled absorption formulations. google.comgoogle.comgoogleapis.com Its inclusion in terminology lists used by regulatory bodies further highlights its historical presence in the landscape of studied chemical entities. nih.gov

Evolution of Academic Perspectives on this compound

Academic perspectives on this compound, as evidenced by its mention in scientific databases and publications, primarily classify it based on its structural similarity to thyroxine and its reported antilipidemic properties. medchemexpress.commedchemexpress.com While detailed academic studies specifically charting the evolution of research perspectives on this compound are not extensively highlighted in the available information, its consistent appearance in lists of pharmacologically relevant compounds over time suggests a sustained, albeit perhaps niche, interest within the academic and industrial research communities. Its identification as an antilipidemic drug for hyperlipidemia points to an academic and research focus on its potential role in lipid metabolism studies. medchemexpress.com Its inclusion in various chemical and pharmacological indices reflects its acknowledgment within the academic framework of chemical and medicinal research. wikipedia.orgmsckobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9I3O5 B1666495 Acetiromate CAS No. 2260-08-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2260-08-4

Molecular Formula

C15H9I3O5

Molecular Weight

649.94 g/mol

IUPAC Name

4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid

InChI

InChI=1S/C15H9I3O5/c1-7(19)22-13-3-2-9(6-10(13)16)23-14-11(17)4-8(15(20)21)5-12(14)18/h2-6H,1H3,(H,20,21)

InChI Key

AXVCIZJRCOHMQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I

Appearance

Solid powder

Other CAS No.

2260-08-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetiromate;  Adecol

Origin of Product

United States

Molecular and Cellular Mechanisms of Acetiromate Action

Investigation of Acetiromate's Mechanism of Action at the Molecular Level

Understanding how this compound exerts its effects requires detailed examination of its interactions with biological targets, such as receptors and enzymes, and its influence on fundamental cellular processes.

Receptor Binding Studies of this compound

This compound has been investigated for its ability to bind to thyroid hormone receptors (TRs) in vitro ub.edu. Thyroid hormone receptors, including the α1 and β1 isoforms, are a class of nuclear receptors that function as ligand-activated transcription factors ub.eduderangedphysiology.comwikipedia.org. These receptors mediate the diverse physiological effects of thyroid hormones by binding to specific DNA sequences called thyroid hormone response elements (TREs), typically as heterodimers with retinoid X receptors (RXRs) ub.eduwikipedia.orgnih.gov. The binding of a ligand, such as thyroid hormone or a thyroxine analogue like this compound, to the ligand-binding domain of the TR induces a conformational change. This structural alteration facilitates the dissociation of corepressor proteins and promotes the recruitment of coactivator proteins, thereby modulating the transcription of target genes ub.eduwikipedia.org. Studies have shown that this compound binds to α1- and β1-thyroid hormone receptors in vitro ub.edu.

Enzyme Inhibition Kinetics and Mechanisms of this compound

Enzyme kinetics studies are crucial for determining the rate at which enzymes catalyze reactions and how this rate is affected by inhibitors 2minutemedicine.comwustl.eduteachmephysiology.com. Analysis of enzyme inhibition kinetics, often utilizing methods such as Lineweaver-Burk plots, can reveal the type of inhibition (e.g., competitive, non-competitive) and provide quantitative parameters like inhibition constants (Ki) 2minutemedicine.comuliege.bephysionet.orgmsckobe.com. While the general principles of enzyme inhibition and kinetics are well-established, specific detailed research findings on this compound's enzyme inhibition kinetics and mechanisms were not identified in the reviewed literature.

Modulation of Cellular Pathways by this compound

Compounds that interact with nuclear receptors like thyroid hormone receptors can influence a variety of cellular pathways by altering gene expression and potentially through non-genomic mechanisms wikipedia.orgnih.govportico.orgyoutube.com. The binding of a ligand to a nuclear receptor can trigger a cascade of events that ultimately affects cellular functions nih.gov. While this compound, as a thyroxine analogue and TR ligand, is expected to modulate cellular pathways downstream of thyroid hormone receptor activation, specific detailed research findings delineating the precise cellular pathways modulated by this compound were not extensively available in the surveyed literature.

This compound's Influence on Gene Expression Regulation

Signal Transduction Pathways Affected by this compound

Signal transduction involves the transmission of molecular signals within a cell, often initiated by the binding of a ligand to a receptor, leading to a series of biochemical events that ultimately evoke a cellular response uliege.benih.gov. While nuclear receptors primarily function through a genomic signaling pathway by directly influencing gene transcription, thyroid hormone receptors have also been reported to have non-genomic effects that involve the activation of second messenger systems and other cellular signaling cascades wikipedia.org. These non-genomic pathways can lead to rapid cellular responses independent of gene expression changes wikipedia.org. Although the general concept of signal transduction pathways affected by thyroid hormones and their receptors is established, specific detailed research findings explicitly outlining the signal transduction pathways directly affected by this compound were not comprehensively identified in the surveyed literature.

Pharmacological Profile of Acetiromate

Advanced Pharmacokinetic Methodologies Applied to Acetiromate.

Pharmacokinetics (PK) describes the processes of absorption, distribution, metabolism, and excretion (ADME) of a substance within an organism epa.gov, bioivt.com. Advanced techniques are crucial for a comprehensive understanding of these processes for compounds like this compound europa.eu. These studies aim to determine the fate of a substance following exposure epa.gov.

Systemic Absorption and Distribution Research Models for this compound.

Research into the systemic absorption of a compound like this compound involves determining how it enters the bloodstream bioivt.com. Various in vivo and in vitro models are utilized to assess the rate and extent of absorption across biological membranes, which can vary depending on the route of administration bioivt.com, europa.eu. Distribution studies investigate where the compound travels within the body after absorption, including its uptake into target tissues and potential accumulation in others criver.com, bioivt.com. This involves analyzing drug concentrations in different biological fluids and tissues over time europa.eu. Techniques such as using radiolabeled compounds can track the distribution of the parent drug and its metabolites criver.com. Data on protein binding in serum is also crucial, particularly for substances with high plasma protein binding, as this can influence distribution and therapeutic response europa.eu.

Metabolic Profiling Studies of this compound and its Metabolites.

Metabolic profiling is a key component of pharmacokinetic studies, focusing on how enzymes in the body break down the compound epa.gov, bioivt.com. This involves identifying and characterizing the metabolites formed from this compound criver.com, wuxiapptec.com. Advanced analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), Ultra Violet (UV) detection, radio-detection, and Nuclear Magnetic Resonance (NMR), are employed for profiling, identifying, and elucidating the structures of metabolites in various biological matrices like plasma, urine, feces, and tissues wuxiapptec.com, nih.gov. These studies help in understanding the metabolic pathways in different species and can identify major metabolites criver.com, wuxiapptec.com. Metabolite identification studies are a typical component of in vivo ADME packages criver.com.

Research on this compound Bioavailability Assessment Techniques.

Bioavailability refers to the rate and extent to which the active substance or therapeutic component is absorbed and becomes available at the site of action europa.eu, nih.gov. Assessing the bioavailability of this compound involves quantitative studies comparing systemic exposure after different routes of administration, most commonly oral versus intravenous bioivt.com, europa.eu. Parameters such as the area under the concentration-time curve (AUC) and peak concentration (Cmax) are critical in determining bioavailability europa.eu. These techniques help establish the fraction of the administered dose that reaches systemic circulation unchanged europa.eu.

In-depth Pharmacodynamic Assessment Techniques for this compound.

Pharmacodynamics (PD) examines the effects of a drug on the body, including the relationship between drug concentration at the site of action and the resulting effect wmcloud.org, archive.org, nih.gov. In-depth PD assessment techniques are used to characterize the nature and magnitude of this compound's biological responses.

Dose-Response Relationships and Efficacy Biomarker Identification.

Determining the dose-response relationship for this compound involves studying how the magnitude of the pharmacological effect changes with varying doses or concentrations of the compound nih.gov, nih.gov. This is fundamental to understanding the compound's efficacy nih.gov. Studies aim to identify the minimum effective dose and characterize the relationship between exposure and response quanticate.com, universiteitleiden.nl. Efficacy biomarkers are measurable indicators that can be used to assess the biological effect of the compound frontiersin.org, mdpi.com. The identification of such biomarkers for this compound would involve research to find biological markers whose changes correlate with the desired therapeutic outcome frontiersin.org, mdpi.com. These biomarkers can provide insight into the pharmacodynamics of the drug and can be used to track the effectiveness of treatment mdpi.com. Model-based approaches are often used to analyze dose-response data and integrate information from various endpoints universiteitleiden.nl, nih.gov.

Preclinical and Clinical Efficacy Studies of Acetiromate

Preclinical Efficacy Studies of Acetiromate in Disease Models.

Preclinical studies are a crucial phase in drug development, utilizing various models to assess a compound's potential efficacy before human trials. These models aim to simulate aspects of human diseases to understand how a drug might interact with biological systems and exert its therapeutic effects. crownbio.com

Development and Utilization of Animal Models in this compound Research.

Animal models play a significant role in preclinical research, allowing for the study of complex biological mechanisms and disease progression within a whole living system. nabr.orgnih.gov The selection of an appropriate animal model depends on the specific disease being studied and the aspects of the disease that the research aims to investigate. Commonly used animal models in biomedical research include rodents, such as mice and rats, which share significant physiological and genetic similarities with humans. nabr.orgucl.ac.ukeara.eu Transgenic mice, specifically modified to carry or lack certain genes, are frequently used to model human diseases. ucl.ac.ukeara.eu While no single animal model can perfectly replicate the complexity of human diseases, a variety of models are utilized to study different pathological mechanisms. nih.govmdpi.com

While the search results mention the use of animal models in preclinical research generally crownbio.comnabr.orgnih.govucl.ac.ukeara.eumdpi.comnih.govmdpi.combiorxiv.orgnih.gov, specific details regarding the development and utilization of animal models specifically in this compound research within the provided search snippets are limited. One result mentions a study on the therapeutic effect of this compound on hyperlipidemia compared to clofibrate (B1669205) using a double-blind method, which could imply the use of an animal model in the preclinical phase of such a comparison, although the snippet does not explicitly state this or provide details on the model used. researchgate.nettargetmol.com Another result from a patent application broadly lists this compound among many therapeutic agents that could potentially be incorporated into drug delivery systems evaluated in animal studies, but it does not detail specific this compound research using animal models. google.com

In Vitro Model Systems for this compound Efficacy Assessment.

In vitro models, such as cell cultures, are also essential tools in preclinical efficacy assessment. crownbio.comnabr.orgemulatebio.comnih.gov These models offer a controlled environment to study the effects of a compound on specific cells or tissues, providing insights into cellular and molecular mechanisms. nabr.orgemulatebio.com Complex in vitro models (CIVMs), designed to mimic human tissue structure and function more accurately, are increasingly being used to improve the predictability of preclinical studies compared to traditional 2D cell cultures. emulatebio.com

Similar to animal models, while the importance and use of in vitro models in preclinical assessment are highlighted generally crownbio.comnabr.orgemulatebio.comnih.gov, specific details regarding the utilization of in vitro model systems specifically for this compound efficacy assessment are not extensively detailed in the provided search results. The patent application mentioning this compound as a potential therapeutic agent also broadly refers to in vitro evaluation methods googleapis.com, but lacks specific data or descriptions of this compound research using these models.

Clinical Efficacy Outcomes Research for this compound.

Clinical efficacy research evaluates how well a treatment works in human subjects. nih.govnih.govnih.gov This involves clinical trials that assess therapeutic outcomes in patients with specific conditions.

Safety and Toxicology Research of Acetiromate

Comprehensive Toxicology Studies of Acetiromate

Comprehensive toxicology studies are designed to characterize the potential for adverse effects of a substance across various organ systems following single or repeated administration. These studies typically involve in vivo assessments in animal models to determine dose-response relationships and identify target organs of toxicity. Standard endpoints often include clinical observations, body weight monitoring, clinical pathology (hematology, clinical chemistry, urinalysis), and anatomical pathology (gross and microscopic examination of tissues). nih.gov Dose selection in these studies is a critical factor, aiming to determine appropriate drug levels based on an acceptable margin of safety. nih.gov

Based on the conducted searches, specific detailed findings from comprehensive toxicology studies of this compound were not available in the consulted sources.

Preclinical Safety Pharmacology of this compound

Preclinical safety pharmacology studies are a specialized subset of toxicology that investigates the potential undesirable pharmacodynamic effects of a substance on vital physiological functions, particularly the central nervous, respiratory, and cardiovascular systems. nih.govdrugbank.com These studies are usually conducted in compliance with Good Laboratory Practice (GLP) standards and are a core part of an Investigational New Drug (IND) program. nih.govdrugbank.com A core battery of safety pharmacology studies typically includes assessments of CNS function (e.g., using a Functional Observational Battery or Irwin Test), respiratory rate and depth, and cardiovascular parameters (e.g., heart rate, blood pressure, and evaluation of electrocardiographic intervals, such as the hERG assay). nih.govctdbase.org Supplemental studies may be conducted if concerns arise from core battery results or clinical indications, potentially evaluating effects on other systems like the renal or gastrointestinal tracts. nih.gov Early safety de-risking studies, often non-GLP, may be conducted earlier in the discovery phase to identify potential safety concerns. nih.gov

Based on the conducted searches, specific detailed findings from preclinical safety pharmacology studies of this compound were not available in the consulted sources.

Mechanisms of this compound-Induced Adverse Events

Understanding the mechanisms by which a compound induces adverse events is crucial for assessing risk and potentially mitigating harmful effects. Research in this area aims to elucidate the biological pathways and molecular interactions that lead to observed toxicities. This can involve in vitro studies, in vivo experiments, and analysis of clinical observations to identify the cellular and physiological processes disrupted by the substance. acs.org For some compounds, adverse effects can be mediated by mechanisms such as the activation of immune responses or interference with specific cellular functions. mims.comwikipedia.org

Based on the conducted searches, specific detailed findings regarding the mechanisms of this compound-induced adverse events were not available in the consulted sources.

Investigation of this compound Drug-Drug Interaction Mechanisms

Drug-drug interactions (DDIs) occur when the effects of one drug are altered by the presence of another. These interactions can be classified into pharmacokinetic and pharmacodynamic interactions. vrachi.name Pharmacokinetic interactions involve effects on the absorption, distribution, metabolism, or excretion of a drug, potentially leading to altered drug concentrations. vrachi.name Metabolism, particularly via cytochrome P450 enzymes, is a common site for pharmacokinetic interactions. vrachi.name Pharmacodynamic interactions occur when drugs have additive, synergistic, or opposing effects at the receptor level or interfere with the same physiological process. vrachi.namenih.gov Investigating DDI mechanisms is important to predict potential interactions and ensure safe co-administration of drugs.

Based on the conducted searches, specific detailed findings regarding the drug-drug interaction mechanisms of this compound were not available in the consulted sources.

Genotoxicity Assessment Research for this compound

Genotoxicity assessment is a critical part of the safety evaluation of a substance, designed to detect compounds that can damage genetic material (DNA) or interfere with the processes of DNA replication or chromosome segregation. wikipedia.orgwikipedia.org Genotoxic effects can potentially lead to mutations, chromosomal aberrations, and other alterations that may contribute to carcinogenesis or heritable effects. wikipedia.orgwikipedia.org A standard battery of genotoxicity tests typically includes both in vitro and in vivo assays to assess different types of genetic damage. wikipedia.orgwikipedia.org

Based on the conducted searches, specific detailed findings from genotoxicity assessment research for this compound were not available in the consulted sources.

In Vitro Genotoxicity Assays for this compound

In vitro genotoxicity assays are commonly the first step in evaluating a compound's genotoxic potential. wikipedia.org These tests are performed in laboratory settings using bacterial or mammalian cells. Common in vitro assays include the bacterial reverse mutation test (Ames test) to detect gene mutations, and in vitro mammalian cell assays (e.g., chromosomal aberration test, micronucleus test, or mouse lymphoma assay) to detect structural and numerical chromosome aberrations. wikipedia.orgmarefa.orgnih.gov These tests are often conducted with and without metabolic activation systems to account for potential genotoxic metabolites. mims.com Positive results in vitro may necessitate further testing in vivo. wikipedia.org

Based on the conducted searches, specific detailed findings from in vitro genotoxicity assays for this compound were not available in the consulted sources.

In Vivo Genotoxicity Studies for this compound

In vivo genotoxicity studies are conducted in living organisms, typically rodents, to assess whether a substance causes genetic damage under more physiologically relevant conditions, including considering metabolism and distribution. wikipedia.orgwikipedia.org Common in vivo assays include the mammalian erythrocyte micronucleus test, which detects chromosomal damage or spindle dysfunction in developing red blood cells, and the in vivo chromosomal aberration test in bone marrow cells. marefa.orgguidetoimmunopharmacology.orguni.lu Other in vivo tests may include the Comet assay to detect DNA strand breaks or the dominant lethal assay to assess damage in germ cells. wikipedia.orgwikipedia.org In vivo studies are often used to follow up on positive in vitro findings or as part of a comprehensive genotoxicity assessment battery. wikipedia.orgwikipedia.org Demonstrating target tissue exposure is important for interpreting the results of in vivo studies. cenmed.com

Based on the conducted searches, specific detailed findings from in vivo genotoxicity studies for this compound were not available in the consulted sources.

Long-term Safety Profile Research of this compound

Understanding the long-term safety profile of a chemical compound like this compound is crucial, particularly as it is utilized as an antilipidemic drug for the treatment of hyperlipidemia wikipedia.org. Conditions such as hyperlipidemia often require prolonged administration of medication, making the evaluation of effects from extended exposure a critical aspect of toxicological and clinical research.

Research into the long-term safety of this compound has included studies investigating its effects over extended periods. A notable study involved the long-term administration of this compound in hyperlipidemic patients, with findings published in 1974 wikipedia.org. Such long-term administration studies are designed to assess the potential for cumulative toxicity, delayed effects, or effects on organ systems that may only become apparent after prolonged exposure.

Advanced Research Methodologies and Approaches for Acetiromate Studies

Application of Omics Technologies in Acetiromate Research

Omics technologies, including genomics, transcriptomics, proteomics, metabolomics, and lipidomics, provide high-throughput methods to study biological systems on a large scale. nih.gov Their application in this compound research allows for a holistic view of the cellular and molecular changes induced by the compound.

Genomic and Transcriptomic Profiling in this compound Studies

Proteomic Approaches to this compound's Biological Effects

Proteomics is the large-scale study of proteins, focusing on their structure, function, and interactions. Proteomic approaches can identify changes in protein abundance, modifications, and interactions in response to this compound exposure, providing insights into the functional consequences of gene expression alterations. nih.govnih.govnih.gov Similar to transcriptomics, while proteomic studies are a standard method in biological research, specific data detailing this compound's effects on the proteome were not found in the provided search snippets. nih.govnih.gov

Metabolomic Analysis in this compound Investigations

Metabolomics involves the comprehensive study of small molecules, known as metabolites, within a biological system. nih.govnih.gov Metabolomic analysis can provide a snapshot of the metabolic state of cells or tissues treated with this compound, helping to identify altered metabolic pathways. Techniques like ultra-performance liquid chromatography/mass spectrometry (UPLC-MS) are commonly used in metabolomic studies to obtain endogenous metabolite profiles. nih.govnih.gov While metabolomics is a powerful tool for understanding the metabolic impact of compounds, specific findings regarding this compound's effects on metabolite profiles were not detailed in the search results. nih.govnih.govnih.gov

Lipidomics in this compound Research

Lipidomics is the large-scale study of lipids within a biological system. nih.govnih.gov Given that this compound is described as an antilipidemic drug medchemexpress.com, lipidomic analysis would be particularly relevant to investigate its effects on lipid profiles and metabolism. This involves characterizing the full range of lipids present and how their levels change upon this compound administration. nih.gov Techniques like reversed-phase liquid chromatography/mass spectrometry are utilized in lipidomic studies to analyze various lipid classes. nih.gov Although lipidomics is a key omics technology for studying lipid alterations, specific research findings on this compound using lipidomics were not present in the search results. nih.govnih.govnih.gov

Computational Modeling and Simulation Studies of this compound

Computational modeling and simulation play a significant role in modern drug research by allowing researchers to predict the behavior, interactions, and potential effects of compounds like this compound in silico. youtube.com These methods can range from molecular docking studies to predict binding affinities with target molecules to more complex simulations of biological systems. uclv.edu.cu Computational modeling can help in understanding the structural properties of this compound and its potential interactions with biological targets, complementing experimental findings. youtube.comuclv.edu.cu The search results indicate the relevance of computational approaches in pharmacology and chemical studies, with "simulation" and "computational" appearing in relevant contexts. youtube.compatsnap.comphysionet.orgyoudao.comwto.org One search result mentioned "TOMOCOMD-CARDD: Un Novedoso Enfoque para el Diseño 'Racional In- Silico' de Fármacos Antimaláricos" which included this compound in a table with calculated values, suggesting its inclusion in computational drug design studies. uclv.edu.cu

Here is a representation of the data from the TOMOCOMD-CARDD study mentioning this compound:

CompoundValue 1Value 2
This compound-99.73-99.39
Bisacodyl-77.57-55.16
Acidum fenofibricum-61.86-70.41
Danthron-92.74-83.14
Treloxinate-93.26-60.30
Emodin-93.43-54.27
Dulofibrate-18.8728.70
Phenolphthalol-65.367.89
Nicoclonate-83.73-89.65
Picosulfate-83.79-26.51

Note: The exact meaning and units of "Value 1" and "Value 2" are not specified in the search result snippet. uclv.edu.cu

Interactive Data Table: Computational Study Data

Advanced Analytical Methods for this compound and its Metabolites

Advanced analytical methods are essential for the identification, quantification, and structural characterization of this compound and its metabolites in various matrices, such as biological samples or pharmaceutical formulations. itecgoi.inlu.se These methods ensure the accuracy and reliability of research findings.

Techniques commonly employed in advanced pharmaceutical analysis include high-resolution separation techniques coupled with sensitive detection methods. itecgoi.inlu.se Examples include:

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile or semi-volatile compounds. itecgoi.in

Liquid Chromatography-Mass Spectrometry (LC-MS): Widely used for a broad range of compounds, including less volatile or thermally labile ones. itecgoi.in LC-MS is particularly relevant for analyzing drug metabolites. nih.govnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): A higher-resolution variant of LC-MS, offering improved sensitivity and speed. nih.govnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Another hyphenated technique suitable for charged molecules. itecgoi.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the parent compound and its metabolites. nih.govlu.se

These advanced analytical techniques, often used in combination (hyphenated techniques), are crucial for tracing the metabolic fate of this compound in biological systems and for its quality control in research settings. itecgoi.inlu.se While the search results highlight the importance and application of these methods in general pharmaceutical and metabolomic analysis, specific applications and detailed findings related to the analysis of this compound and its metabolites were not extensively described. nih.govnih.govnih.govphysionet.orgyoudao.comitecgoi.inlu.senih.govmdpi.comhkust.edu.hk

Chromatographic Techniques (e.g., UPLC-MS/MS, GC-MS, LC-MS)

Chromatographic techniques are essential for the separation and analysis of complex samples in chemical and biological research. LC-MS and GC-MS are powerful tools that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. These methods are routinely applied in areas such as drug discovery, metabolism studies, and quality control. While specific data tables detailing the chromatographic parameters or findings for this compound were not found in the provided context, the general utility of these methods in analyzing organic compounds, including pharmaceuticals, is well-established. HPLC coupled with mass spectrometry (HPLC-MS or LC-MS) is particularly valuable for analyzing non-volatile or thermally labile compounds like many pharmaceutical agents.

Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide crucial information about the structure, purity, and identity of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two primary techniques used in this regard. Proton NMR and infrared spectra were notably used to confirm the structure of this compound during its manufacturing process. pageplace.de Mass spectrometry, including techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS), is often coupled with chromatographic methods or used independently for molecular weight determination and structural elucidation. googleapis.comgoogle.comgoogleapis.com While detailed NMR spectra or comprehensive mass spectrometric fragmentation data specifically for this compound were not provided in the search results, these techniques are standard for confirming the identity and structural integrity of synthesized compounds. For example, NMR methods have been used to confirm the structure of other compounds like abacavir. vnu.edu.vn

In Vitro and In Vivo Research Paradigms for this compound

Research into the biological activity of this compound has involved both in vitro (cell-based) and in vivo (animal model) studies. vnu.edu.vnwikipedia.orgjustia.comnih.gov These research paradigms are critical for understanding a compound's effects at the cellular level and within a living organism. This compound has been identified as a thyroxine analogue and its activity related to thyroid hormone receptors has been investigated in vitro. medchemexpress.com

Cell-based Assays and High-throughput Screening for this compound

Cell-based assays are widely used to assess the biological activity of compounds, including their potency and efficacy at the cellular level. The investigation of this compound's inhibitory activity against α1-T3R (thyroid hormone receptor alpha 1) in vitro, including the determination of IC50 values, indicates the use of cell-based assay systems designed to evaluate compound interactions with this specific receptor. medchemexpress.com High-throughput screening (HTS) is a methodology that allows for the rapid testing of large libraries of compounds against a biological target. While HTS is a common approach in drug discovery wikipedia.orgnih.gov, specific details regarding the application of HTS to this compound research were not found in the provided search results. However, the determination of IC50 values is typically part of the data generated from dose-response experiments in cell-based assays.

Acetiromate in Medicinal Chemistry and Drug Discovery

Structure-Activity Relationship (SAR) Studies of Acetiromate.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity. wikipedia.orggardp.orgijpsr.com For this compound, SAR studies would involve systematically altering different parts of its chemical structure, such as the benzoic acid moiety, the phenoxy bridge, the positions and types of halogen atoms, or the acetate (B1210297) group, and then evaluating the impact of these changes on its antihyperlipidemic activity. vdoc.pubwikipedia.orggardp.org By correlating specific structural features with observed biological effects, researchers can identify the key pharmacophores responsible for this compound's activity and guide the design of more potent or selective analogs. wikipedia.orggardp.orgijpsr.com Although specific detailed SAR data for this compound were not extensively found in the provided search results, SAR studies generally involve synthesizing a series of related compounds and testing their biological activity in relevant assays. gardp.orgnih.gov

SAR studies can reveal the importance of factors like the electronic distribution, steric hindrance, lipophilicity, and hydrogen bonding capabilities of different substituents on the molecule. researchgate.net This information is crucial for optimizing the therapeutic profile of a compound. gardp.org Quantitative Structure-Activity Relationship (QSAR) is a related approach that uses mathematical models to correlate structural descriptors with biological activity, allowing for the prediction of activity for new, untested compounds. ijpsr.com

Development of this compound Analogs and Derivatives in Medicinal Chemistry.

The development of analogs and derivatives of a lead compound like this compound is a common strategy in medicinal chemistry to improve its properties. nih.govrsc.orgmdpi.com This involves synthesizing compounds that are structurally similar to this compound but with specific modifications aimed at enhancing efficacy, reducing potential off-target effects, improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion), or altering the duration of action. nih.govmdpi.com Based on SAR studies, medicinal chemists can design and synthesize a library of this compound analogs by introducing different substituents, changing the core scaffold, or modifying functional groups. nih.govmdpi.com

For instance, modifications could involve altering the number or position of iodine atoms, replacing iodine with other halogens or functional groups, changing the nature of the ester group (acetate), or modifying the benzoic acid or phenol (B47542) rings. The goal is to create novel chemical entities that retain or improve upon the desired antihyperlipidemic activity while potentially overcoming limitations of the parent compound. Research in this area often involves a cyclical process of synthesis, biological testing, and further structural refinement based on the gathered SAR data. ttk.hudovepress.comku.edu

Research on Novel Delivery Systems for this compound.

Research into novel delivery systems for pharmaceutical compounds aims to improve their therapeutic efficacy, reduce toxicity, enhance patient compliance, and enable targeted delivery to specific tissues or cells. nih.govphcogrev.comijpsjournal.com For this compound, investigations into novel delivery systems would focus on overcoming potential challenges related to its absorption, distribution, metabolism, and excretion profile, or to achieve a sustained or localized release of the drug. nih.govphcogrev.com

Various advanced drug delivery technologies could be explored for this compound, including nanoparticle-based systems, liposomes, microparticles, or other controlled-release formulations. nih.govphcogrev.comijpsjournal.com These systems can help to improve the solubility and bioavailability of poorly soluble compounds, protect the drug from degradation, prolong its circulation time in the body, and facilitate its accumulation at the site of action. nih.govphcogrev.comijpsjournal.com For example, nanoparticle formulations could potentially improve the oral absorption of this compound or enable its delivery to specific organs involved in lipid metabolism. nih.govijpsjournal.com Research in this area involves the design, fabrication, characterization, and in vitro and in vivo evaluation of these novel delivery systems to assess their ability to effectively and safely deliver this compound. nih.govijndd.ingoogle.com

Regulatory Science and Translational Research Landscape for Acetiromate

Acetiromate within the Framework of Regulatory Science Research

Regulatory science plays a vital role in the pharmaceutical development and approval processes, ensuring the safety, efficacy, and quality of drugs opastpublishers.com. It supports innovation and contributes to creating a predictable and transparent regulatory environment opastpublishers.com. For a compound like this compound, its journey through development is intrinsically linked to the principles and practices of regulatory science.

Interaction with Regulatory Guidelines and Standards

The development of any pharmaceutical compound, including this compound, must adhere to established regulatory guidelines and standards set by authorities such as the FDA and EMA fda.govopastpublishers.comeuropa.eu. These guidelines cover a wide range of aspects, from preclinical testing to clinical trial design and manufacturing quality eccrt.combiobide.comumd.edu. Regulatory science research contributes to the evolution of these guidelines by providing the scientific basis for regulatory decision-making fda.gov.

For this compound, navigating the regulatory landscape involves demonstrating compliance with these standards at each stage of development. This includes generating data that meets the quality and rigor required by regulatory bodies for evaluating the compound's properties and potential applications. The interaction involves understanding and applying current guidelines, as well as potentially contributing to the scientific knowledge base that informs future regulatory approaches, especially if this compound presents novel scientific or technical challenges.

Challenges and Opportunities in this compound Regulatory Science

The field of regulatory science is continuously evolving, driven by advancements in science, technology, and new approaches to diseases frontiersin.org. These advancements present both challenges and opportunities for compounds like this compound.

One challenge in regulatory science is adapting to new sources of information, technology, and techniques, and determining how they should be incorporated into the regulatory process nih.gov. This includes issues related to data ownership, control, and curation nih.gov. For this compound, utilizing novel data streams or innovative study designs might present regulatory questions that require engagement with regulatory science principles to address.

Opportunities in regulatory science include leveraging advancements such as the use of real-world evidence, innovative trial designs, and advancements in various therapeutic areas opastpublishers.com. For this compound, these opportunities could potentially streamline its development and approval process by providing more efficient and informative ways to assess its profile. Furthermore, regulatory science research aims to address knowledge gaps identified during the regulatory review of investigational drugs, which can reduce uncertainty around decision-making and potentially streamline the review process for external stakeholders fda.gov.

Collaboration between regulators, academia, and industry is crucial for advancing regulatory science and addressing research needs europa.eugcrsr.net. This collaborative environment presents an opportunity for researchers working with this compound to contribute to the broader understanding of regulatory requirements and scientific approaches.

Translational Research Challenges and Strategies for this compound

Translational research is essential for moving scientific discoveries from the laboratory bench to clinical application nih.gov. For this compound, this involves a complex process of evaluating its potential therapeutic value in preclinical models and translating those findings into successful human studies.

Bridging Preclinical and Clinical Research for this compound

Bridging the gap between preclinical and clinical research is a critical step in the development of any new drug candidate eccrt.combiobide.com. Preclinical studies, often involving in vitro and in vivo models, aim to evaluate the safety and potential efficacy of a compound before it is tested in humans nih.govbiobide.com. For this compound, preclinical research would involve studies designed to understand its mechanisms of action, pharmacokinetics, and preliminary safety profile in relevant model systems.

Translating preclinical findings to clinical research requires careful consideration of various factors. The choice of animal species and strains, as well as their age, sex, and health, should ideally mimic the clinical condition to improve the translatability of results nih.gov. However, a single preclinical model often cannot fully simulate all aspects of a clinical condition, highlighting the need for model validation and potentially the use of a combination of models nih.gov.

Effective bidirectional exchange of evidence across the preclinical-clinical boundary is crucial acmedsci.ac.uk. This means ensuring that robust preclinical data informs the design of clinical studies, such as dose selection, and that findings from clinical research are fed back into preclinical work to refine models and understanding acmedsci.ac.uk.

Addressing Roadblocks in Clinical Translation of this compound

Despite significant progress in biological sciences, the translation of new knowledge to the clinic faces numerous challenges nih.govresearchgate.net. For this compound, potential roadblocks in clinical translation could arise at various stages.

One major challenge in translational research is the high attrition rate of drug candidates in clinical trials nih.gov. Factors contributing to this include limitations of preclinical study results and the difficulty in validating clinically useful biomarkers nih.gov. For this compound, overcoming this roadblock would require robust preclinical data that is highly predictive of human response and the identification and validation of relevant biomarkers to monitor efficacy and safety in clinical trials.

Navigating the regulatory approval process itself can also be a challenge in translational research cytivalifesciences.com. Ensuring that study data, including detailed chemistry, manufacturing, and controls (CMC) data, meets regulatory requirements is essential for successful translation cytivalifesciences.com. For this compound, this means generating comprehensive and high-quality data throughout its development.

Other potential roadblocks in clinical translation include non-scientific factors, such as the transition from academic research to commercial goals, securing funding, and making strategic decisions regarding partnerships and outsourcing researchgate.netcytivalifesciences.com. Addressing these requires a multidisciplinary approach and effective collaboration between researchers, industry, and regulatory bodies acmedsci.ac.ukresearchgate.net.

The development of translational tools, such as quantitative systems pharmacology and experimental clinical trial designs, can support the translation of preclinical findings nih.gov. Utilizing such tools could be a strategy to address roadblocks in the clinical translation of this compound.

Future Directions and Research Gaps in Acetiromate Studies

Q & A

Q. How should researchers address potential off-target effects of this compound in polypharmacology studies?

  • Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions. Validate hits using orthogonal assays (e.g., SPR, ITC). Use computational tools like SEA or SwissTargetPrediction to prioritize high-risk targets. Report findings transparently, including negative results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.